Cas no 81402-51-9 (1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3))

81402-51-9 structure
Product name:1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3)
1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3) Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3)
- 1-(3-Dimethylamino-1-phenylpropyl)-4-(cyclopropylmethyl)piperazine tri s(hydrogen maleate)
- 4-[4-(Cyclopropylmethyl)-3-methyl-1-piperazinyl]-1-methyl-1,2,3,4 ,4a,8a-hexahydroquinoline (2E)-2-butenedioate (1:3)
- 81402-51-9
- 1-(3-Dimethylamino-1-phenylpropyl)-4-(cyclopropylmethyl)piperazine tris(hydrogen maleate)
- 4-(Cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-1-piperazinepropanamine maleate (1:3)
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- Inchi: InChI=1S/C19H31N3.3C4H4O4/c1-15-13-22(12-11-21(15)14-16-7-8-16)19-9-10-20(2)18-6-4-3-5-17(18)19;3*5-3(6)1-2-4(7)8/h3-6,15-19H,7-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+
- InChI Key: NPYIEABPBHPRSC-LDFLFNBESA-N
- SMILES: CC1CN(CCN1CC2CC2)C3CCN(C4C3C=CC=C4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Computed Properties
- Exact Mass: 649.284674
- Monoisotopic Mass: 649.284674
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 46
- Rotatable Bond Count: 9
- Complexity: 573
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 234
Experimental Properties
- Boiling Point: 410°C at 760 mmHg
- Flash Point: 203.4°C
- PSA: 233.52000
- LogP: 1.16650
1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3) Related Literature
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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